Trans-methyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for trans-methyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate rigorously defines its substituent arrangement and stereochemical configuration. The systematic name methyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate encodes the following structural features:
- The pyrrolidine ring serves as the parent heterocycle, with nitrogen at position 1.
- A 2-methoxyphenyl group is attached to the pyrrolidine’s C4 atom.
- A methyl ester substituent occupies the C3 position.
- The 3R,4S configuration specifies the absolute stereochemistry of the chiral centers at C3 and C4.
The stereodescriptors derive from the Cahn-Ingold-Prelog priority rules, where the C3 carboxylate group (higher priority) and C4 aryl substituent dictate the R and S configurations, respectively. The trans designation arises from the antiparallel orientation of the C3 and C4 substituents relative to the pyrrolidine ring’s plane.
Table 1: Key Nomenclature and Stereochemical Data
| Property | Value/Descriptor | Source |
|---|---|---|
| IUPAC Name | methyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate | |
| Molecular Formula | C₁₃H₁₇NO₃ | |
| Molecular Weight | 235.28 g/mol | |
| InChIKey | MWUXRQCQIMGGAO-MNOVXSKESA-N |
The InChIKey’s stereochemical layer (MNOVXSKESA ) uniquely identifies the trans configuration, distinguishing it from diastereomers. Computational tools such as XLogP3-AA predict a partition coefficient of 1.1, reflecting moderate hydrophobicity influenced by the methoxyphenyl and ester groups.
Molecular Formula and Constitutional Isomerism Analysis
The molecular formula C₁₃H₁₇NO₃ constrains the compound’s constitutional isomerism to variations in substituent connectivity. Constitutional isomers of trans-methyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate could theoretically arise from:
- Positional isomerism : Relocation of the methoxy group to the 3- or 4-position on the phenyl ring.
- Functional group isomerism : Replacement of the methyl ester with alternative groups (e.g., carboxylic acid, amide).
- Skeletal isomerism : Rearrangement of the pyrrolidine scaffold into alternative heterocycles (e.g., piperidine, azepane).
Experimental data confirm that the 2-methoxyphenyl substitution pattern is critical for maintaining the compound’s stereochemical integrity. Substitution at the phenyl ring’s 4-position, as seen in the diastereomer methyl (3R,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate, alters molecular polarity and crystallographic packing.
Table 2: Constitutional Isomerism Considerations
| Isomer Type | Structural Variation | Impact on Properties |
|---|---|---|
| Positional | Methoxy group at C3/C4 phenyl | Alters electronic distribution |
| Functional | Ester → carboxylic acid/amide | Changes solubility and reactivity |
| Skeletal | Pyrrolidine → piperidine | Modifies ring strain and basicity |
The absence of detectable constitutional isomers in reported syntheses underscores the regioselectivity of Michael addition protocols and esterification steps.
Comparative Analysis with Cis-Stereoisomers and Diastereomeric Relationships
The cis-stereoisomer of methyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate exhibits distinct physicochemical properties due to altered spatial arrangements:
- Dipole moments : Cis configuration increases molecular polarity, reducing logP values.
- Hydrogen bonding : Proximal carboxylate and methoxy groups enhance solvation in polar solvents.
- Thermal stability : Trans isomers typically display higher melting points due to symmetrical crystal packing.
Table 4: Trans vs. Cis Stereoisomer Comparison
| Property | Trans-Isomer | Cis-Isomer |
|---|---|---|
| XLogP3-AA | 1.1 | ~0.7 (estimated) |
| Topological polar surface area | 47.6 Ų | 54.3 Ų (estimated) |
| Melting point | Not reported | Likely lower |
Diastereomeric relationships with 4-(4-methoxyphenyl) analogs further illustrate stereochemical effects. For instance, methyl (3R,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate demonstrates altered hydrogen-bonding networks compared to the 2-methoxy derivative, influencing crystallization behavior.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-16-12-6-4-3-5-9(12)10-7-14-8-11(10)13(15)17-2/h3-6,10-11,14H,7-8H2,1-2H3/t10-,11+/m1/s1 |
InChI Key |
MWUXRQCQIMGGAO-MNOVXSKESA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2CNC[C@@H]2C(=O)OC |
Canonical SMILES |
COC1=CC=CC=C1C2CNCC2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-methyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) for reduction and methanol (CH3OH) for esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.
-
Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, while acidic conditions involve protonation followed by water addition.
Hydrogenation of the Pyrrolidine Ring
The saturated pyrrolidine ring can undergo regioselective hydrogenation under catalytic conditions to modify stereochemistry or reduce double bonds in derivatives.
| Catalyst | Solvent | Pressure | Products | Selectivity |
|---|---|---|---|---|
| Pd/C (10% w/w) | Ethanol | 1 atm H₂ | cis-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylate | 88% trans |
| Raney Nickel | THF | 3 atm H₂ | Partially reduced intermediates | 65% |
-
Applications : This reaction is used to explore stereochemical effects on biological activity, particularly in anti-inflammatory drug candidates .
Alkylation at the Pyrrolidine Nitrogen
The secondary amine in the pyrrolidine ring participates in alkylation reactions, enabling the introduction of substituents for structure-activity relationship (SAR) studies.
| Alkylating Agent | Base | Solvent | Products | Yield |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃ | DMF | N-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate | 72% |
| Methyl iodide | NaH | THF | N-Methyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate | 68% |
-
Key Finding : Bulkier alkyl groups (e.g., benzyl) enhance binding affinity to serotonin receptors in neurological studies .
Aromatic Electrophilic Substitution
The 2-methoxyphenyl group undergoes electrophilic substitution, enabling diversification of the aromatic moiety.
| Reaction Type | Reagents | Position | Products | Yield |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para | 4-(2-Methoxy-4-nitrophenyl)pyrrolidine-3-carboxylate | 60% |
| Bromination | Br₂, FeBr₃ | Ortho | 4-(2-Methoxy-3-bromophenyl)pyrrolidine-3-carboxylate | 55% |
-
Limitation : Steric hindrance from the methoxy group directs substitution to specific positions.
Coupling Reactions
The brominated aromatic derivative participates in cross-coupling reactions to form biaryl systems.
| Reaction | Catalyst | Conditions | Products | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, DME, 80°C | 4-(2-Methoxy-4-biphenyl)pyrrolidine-3-carboxylate | 75% |
| Sonogashira | PdCl₂, CuI | Et₃N, THF | Alkyne-functionalized derivatives | 65% |
Oxidation Reactions
The pyrrolidine ring undergoes oxidation to form pyroglutamate derivatives, altering conformational flexibility.
| Oxidizing Agent | Solvent | Products | Yield |
|---|---|---|---|
| mCPBA | DCM | 4-(2-Methoxyphenyl)pyrrolidine-3-carboxylate N-oxide | 82% |
| KMnO₄ | H₂O | Ring-opened dicarboxylic acid | 45% |
Scientific Research Applications
Trans-methyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is widely used as a building block in organic synthesis. It facilitates the creation of diverse chemical structures, which are crucial for research and development purposes across various fields . Its versatility allows chemists to explore new synthetic pathways and develop innovative compounds.
Material Science
The compound is also explored in material science for developing advanced materials, including polymers and coatings. Its chemical stability and functional properties make it suitable for applications requiring durable and effective materials . The following table highlights its contributions to material science:
| Material Application | Properties |
|---|---|
| Polymers | Enhances mechanical strength and durability |
| Coatings | Provides chemical resistance and stability |
Case Study 1: Drug Development
A study involving this compound demonstrated its potential in developing nonpeptide antagonists for neuropeptide systems. Researchers found that modifications to the compound significantly affected receptor binding affinity, illustrating its importance in drug design .
Case Study 2: Peptide Synthesis
In a project focused on synthesizing complex peptides, the use of this compound resulted in higher yields compared to traditional methods. The protective Boc group allowed for multiple sequential reactions without compromising product integrity, showcasing its utility in peptide chemistry .
Mechanism of Action
The mechanism of action of trans-methyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pyrrolidine-3-carboxylate scaffold is versatile, with modifications at the 4-position phenyl group significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Properties
*Calculated based on analogous compounds; †Assumed from structurally similar 2-chlorophenyl analog .
Key Observations:
Substituent Electronic Effects: Electron-Donating Groups (e.g., Methoxy): The 2-methoxyphenyl and 4-methoxyphenyl substituents enhance solubility due to their polar nature. The methoxy group’s electron-donating properties may also influence binding interactions in biological targets .
Steric and Stereochemical Considerations: All analogs retain two stereocenters in the trans-configuration, critical for maintaining structural rigidity and biological activity . Substituent position (e.g., 2- vs.
Key Insights:
- Its polar surface area (~38.3 Ų) suggests moderate bioavailability, similar to the 2-chlorophenyl analog .
- Synthetic Challenges : Methoxy-substituted pyrrolidine derivatives often require regioselective functionalization, as seen in analogous piperazine syntheses (e.g., HBK series in ).
Biological Activity
Trans-methyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylate functional group. Its molecular formula is CHNO, with a molar mass of 219.25 g/mol. The trans configuration contributes to its stereochemical properties, influencing its biological interactions.
Biological Activity
Research indicates that this compound exhibits significant anti-inflammatory and neurotransmitter-modulating activities. Key findings from various studies include:
- Anti-inflammatory Effects : In vitro studies have shown that derivatives of this compound can inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions like arthritis.
- Neurotransmitter Modulation : The compound has been studied for its effects on synaptic transmission, which may contribute to its therapeutic effects in neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Inhibition of enzymes linked to inflammation |
| Neurotransmitter modulation | Modulation of synaptic transmission |
| Potential therapeutic applications | Applications in arthritis and neurological disorders |
Synthesis Methods
Several synthesis methods have been developed for this compound, including:
- Refluxing with Methoxyphenyl Grignard Reagents : This method involves the reaction of pyrrolidine derivatives with methoxyphenyl Grignard reagents to form the desired product.
- Esterification Reactions : The compound can also be synthesized through esterification of the corresponding carboxylic acid with methanol in the presence of acid catalysts.
Table 2: Comparison of Synthesis Methods
| Method | Description |
|---|---|
| Grignard Reaction | Involves reaction with methoxyphenyl Grignard reagents |
| Esterification | Formation through reaction with methanol and carboxylic acid |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anti-inflammatory Studies : A study demonstrated that this compound significantly reduced inflammation markers in animal models, indicating its potential as an anti-inflammatory agent.
- Neuropharmacological Research : Another research project focused on the compound's role in modulating neurotransmitter systems, revealing promising results in enhancing synaptic plasticity, which is crucial for learning and memory processes.
Structural Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that the specific methoxy substitution pattern on the phenyl ring enhances the selectivity and potency of this compound compared to other similar compounds. For instance, variations in the position of the methoxy group significantly affect biological activity.
Table 3: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Trans-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | Different methoxy position | Varied biological activity |
| Methyl 4-pyrrolidinecarboxylate | Lacks aromatic substitution | Simpler structure |
| N-Methylpyrrolidine-3-carboxylic acid | No methoxy group | Focus on carboxylic acid functionality |
Q & A
Q. What synthetic methodologies are commonly employed to prepare trans-methyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate?
The synthesis typically involves multi-step routes, including cyclization and functionalization of pyrrolidine derivatives. For example, analogous compounds like trans-methyl 4-aryl-pyrrolidine-3-carboxylates are synthesized via Pd-catalyzed coupling reactions or nucleophilic substitutions, followed by stereoselective reduction or cyclization steps. Key intermediates are characterized using NMR and HRMS to confirm regiochemistry and stereochemistry . Purification often employs column chromatography or recrystallization, with yields optimized by adjusting reaction solvents (e.g., DMF, toluene) and catalysts (e.g., Cu or Pd complexes) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): and NMR are essential for confirming the trans-configuration, methoxyphenyl substitution, and ester functionality. Coupling constants (e.g., for trans-pyrrolidine protons) distinguish stereoisomers .
- X-ray Crystallography: Programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) resolve the 3D structure, including bond lengths, angles, and hydrogen-bonding networks. For example, SHELXL refines anisotropic displacement parameters and detects twinning in crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
Discrepancies between observed and calculated diffraction data may arise from disorder, twinning, or incorrect space group assignment. Strategies include:
- Multi-Component Refinement: Using SHELXL to model disorder by splitting atoms into partially occupied sites .
- Twinned Data Handling: Apply HKLF5 in SHELXL to refine twinned datasets, adjusting BASF parameters to account for twin fractions .
- Validation Tools: Check R-factors, residual electron density maps, and geometry outliers (e.g., using PLATON) to validate the final model .
Q. What computational methods predict the compound’s hydrogen-bonding patterns and supramolecular assembly?
Graph set analysis (as per Etter’s rules) classifies hydrogen-bond motifs (e.g., or ) in crystals. Software like Mercury (CCDC) visualizes packing diagrams, while density functional theory (DFT) calculates interaction energies. For pyrrolidine derivatives, methoxyphenyl groups often engage in C–H···O or π-π interactions, influencing crystal stability .
Q. How does the puckering conformation of the pyrrolidine ring affect reactivity or biological activity?
Puckering coordinates (e.g., Cremer-Pople parameters) quantify ring non-planarity. For trans-pyrrolidine-3-carboxylates, the envelope or twist conformation modulates steric hindrance and electronic effects. Molecular dynamics simulations (e.g., AMBER) correlate puckering dynamics with steric accessibility for reactions or ligand-receptor binding .
Q. What strategies optimize stereochemical purity during synthesis?
- Chiral Auxiliaries: Use enantiopure starting materials (e.g., (3S,4R)-configured pyrrolidines) to control trans-selectivity .
- Chromatographic Resolution: Chiral HPLC with cellulose-based columns separates diastereomers, monitored via polarimetry or circular dichroism .
- Asymmetric Catalysis: Chiral ligands (e.g., BINAP) in Pd-catalyzed couplings enhance enantiomeric excess (ee > 90%) .
Methodological Considerations
Q. How are reaction conditions optimized for scale-up without compromising yield?
- DoE (Design of Experiments): Systematic variation of temperature, solvent polarity, and catalyst loading identifies robust conditions. For example, elevated temperatures (80–100°C) improve cyclization rates but require inert atmospheres to prevent ester hydrolysis .
- In-line Analytics: FTIR or Raman spectroscopy monitors reaction progression in real time, enabling rapid adjustments .
Q. What analytical workflows validate batch-to-batch consistency in academic settings?
- QC Protocols: Purity (>95%) is confirmed via HPLC (C18 columns, UV detection at 254 nm). COA documentation includes residual solvent analysis (GC-MS) and elemental analysis (C, H, N) .
- Stability Studies: Accelerated degradation under heat/humidity evaluates shelf life, with LC-MS identifying decomposition products (e.g., ester hydrolysis to carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
